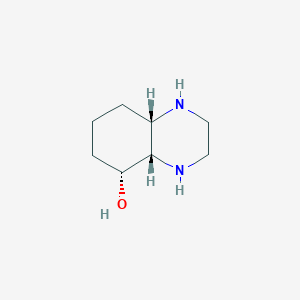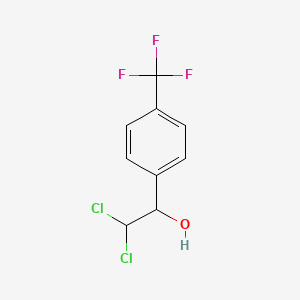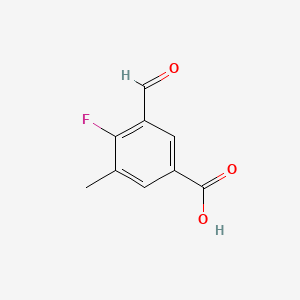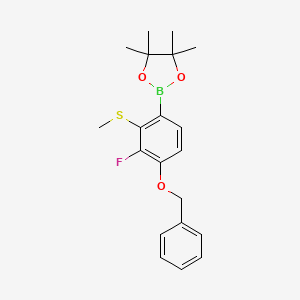
Vonoprazan fumarate impurity 10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vonoprazan fumarate impurity 10: is a chemical compound associated with the synthesis and quality control of vonoprazan fumarate, a first-in-class potassium-competitive acid blocker. Vonoprazan fumarate is used primarily for the treatment of acid-related diseases such as gastroesophageal reflux disease, gastric ulcers, and for the eradication of Helicobacter pylori infection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of vonoprazan fumarate impurity 10 involves a multi-step synthetic process. One method includes reacting a compound represented by formula IV with a compound represented by formula VI to obtain a compound represented by formula VII. This compound then undergoes hydrolysis under alkaline conditions to yield this compound .
Industrial Production Methods: The industrial production of this compound is designed to be efficient and cost-effective. The process involves mild reaction conditions, environmentally friendly practices, and the use of low-cost, easily obtainable raw materials. The purification method is simple, and the process is stable and reproducible, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Vonoprazan fumarate impurity 10 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds .
Aplicaciones Científicas De Investigación
Chemistry: Vonoprazan fumarate impurity 10 is used in the synthesis and quality control of vonoprazan fumarate. It helps in understanding the chemical properties and stability of the parent compound .
Biology and Medicine: In biological and medical research, this compound is used to study the pharmacokinetics and pharmacodynamics of vonoprazan fumarate. It aids in the development of new therapeutic strategies for acid-related diseases .
Industry: In the pharmaceutical industry, this compound is crucial for ensuring the purity and efficacy of vonoprazan fumarate formulations. It is used in quality control processes to detect and quantify impurities .
Mecanismo De Acción
Vonoprazan fumarate impurity 10, like vonoprazan fumarate, acts as a potassium-competitive acid blocker. It inhibits the binding of potassium ions to the H±K±ATPase enzyme (proton pump) in the gastric parietal cells, thereby preventing gastric acid secretion. This mechanism is reversible and highly potent, making it effective in acid suppression .
Comparación Con Compuestos Similares
Omeprazole: A proton pump inhibitor used to decrease stomach acid production.
Pantoprazole: Another proton pump inhibitor with similar uses.
Lansoprazole: A proton pump inhibitor used for treating acid-related disorders.
Uniqueness: Vonoprazan fumarate impurity 10 is unique due to its high potency and reversible inhibition of the proton pump. Unlike traditional proton pump inhibitors, it does not require acid activation and is stable in acidic conditions. This makes it more effective and faster-acting compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H8N2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
4-isocyano-2-phenyl-1H-pyrrole |
InChI |
InChI=1S/C11H8N2/c1-12-10-7-11(13-8-10)9-5-3-2-4-6-9/h2-8,13H |
Clave InChI |
AHOVOQVYOFTFAQ-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]C1=CNC(=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14036477.png)


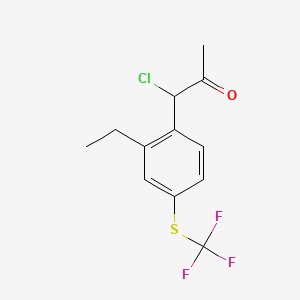

![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B14036506.png)

